molecular formula C19H20N2O4 B5227217 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid

4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid

Cat. No.: B5227217
M. Wt: 340.4 g/mol
InChI Key: KOITWIKXRGGZIM-UHFFFAOYSA-N
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Description

4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid is a complex organic compound with the molecular formula C13H16N2O4. This compound is characterized by the presence of a butanoic acid backbone with a phenylethylcarbamoyl and anilino substituent. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobutanoic acid with 2-phenylethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-[4-(propoxycarbonyl)phenyl]amino]butanoic acid
  • 4-Oxo-4-[2-(propylcarbamoyl)anilino]butanoic acid

Comparison

Compared to similar compounds, 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethylcarbamoyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

4-oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17(10-11-18(23)24)21-16-8-6-15(7-9-16)19(25)20-13-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOITWIKXRGGZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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